

The Atmospheric Photochemistry of Chloromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl, chloro-

Cat. No.: B12645751

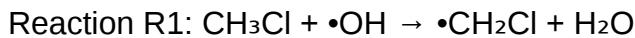
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethane (CH_3Cl), also known as methyl chloride, is the most abundant naturally occurring organohalogen in the atmosphere. While it has anthropogenic sources, its large natural emissions from oceans, biomass burning, and terrestrial plants make it a significant and persistent component of the atmospheric chlorine budget. This technical guide provides an in-depth examination of the core photochemical processes governing the atmospheric fate of chloromethane, its contribution to stratospheric ozone depletion, and the experimental methodologies used to quantify these processes.

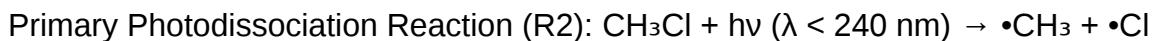
Introduction to Chloromethane in the Atmosphere


Chloromethane is a volatile organic compound (VOC) that, due to its chemical stability and relatively long atmospheric lifetime, can be transported from the troposphere into the stratosphere.^[1] Its significance in atmospheric science stems primarily from its role as a major natural carrier of chlorine to the stratosphere, contributing an estimated 16-25% of the total stratospheric chlorine loading.^{[2][3]} Once in the stratosphere, it undergoes photochemical reactions that release reactive chlorine atoms, which can catalytically destroy ozone.^{[4][5]} While its ozone depletion potential (ODP) is modest compared to regulated chlorofluorocarbons (CFCs), its high emission flux makes it a crucial factor in the ongoing evolution of the stratospheric ozone layer.^[1] The atmospheric lifetime of chloromethane is estimated to be around 10 months.^[2]

Core Photochemical and Chemical Processes

The atmospheric journey of chloromethane is dictated by two primary removal processes: reaction with hydroxyl radicals in the troposphere and direct photolysis by ultraviolet radiation in the stratosphere.

Tropospheric Sink: Reaction with Hydroxyl Radicals ($\bullet\text{OH}$)


The principal removal mechanism for chloromethane in the lower atmosphere (troposphere) is its reaction with the hydroxyl radical ($\bullet\text{OH}$), a highly reactive oxidant often referred to as the "detergent of the atmosphere."^{[1][6]} This reaction limits the quantity of CH_3Cl that can reach the stratosphere.

The resulting chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$) undergoes further oxidation, eventually leading to the formation of products such as formyl chloride (HCOCl), carbon monoxide (CO), and hydrogen chloride (HCl).^{[1][7]}

Stratospheric Sink: Photodissociation (Photolysis)

Upon reaching the stratosphere, chloromethane is exposed to higher energy short-wavelength ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-chlorine (C-Cl) bond, the weakest bond in the molecule, through a process called photodissociation or photolysis.^{[1][8]} This reaction is the primary source of reactive chlorine from CH_3Cl in the stratosphere.

This process releases a methyl radical ($\bullet\text{CH}_3$) and a highly reactive chlorine atom ($\bullet\text{Cl}$). The chlorine atom is the key species responsible for catalytic ozone depletion.^{[4][5]} While other photodissociation channels, such as C-H bond cleavage, can occur at very short wavelengths (e.g., 121.6 nm), their quantum yields are extremely low in the atmospherically relevant UV region, making C-Cl bond scission the overwhelmingly dominant pathway.

Quantitative Photochemical Data

The efficiency and rate of photodissociation are determined by two key parameters: the molecule's absorption cross-section (σ) and the quantum yield (Φ) of the dissociation process.

Absorption Cross-Section of Chloromethane

The absorption cross-section measures the probability of a molecule absorbing a photon of a specific wavelength. Chloromethane absorbs UV radiation in a continuous band in the 170-240 nm region. The table below presents representative absorption cross-section values at room temperature (298K).

Wavelength (nm)	Absorption Cross-Section (σ) ($\text{cm}^2/\text{molecule}$)
185	1.05×10^{-19}
190	4.10×10^{-20}
195	1.45×10^{-20}
200	4.50×10^{-21}
205	1.20×10^{-21}
210	2.80×10^{-22}
215	5.20×10^{-23}
220	1.80×10^{-23}
225	5.00×10^{-24}

(Data synthesized from established atmospheric science databases referenced in search results)

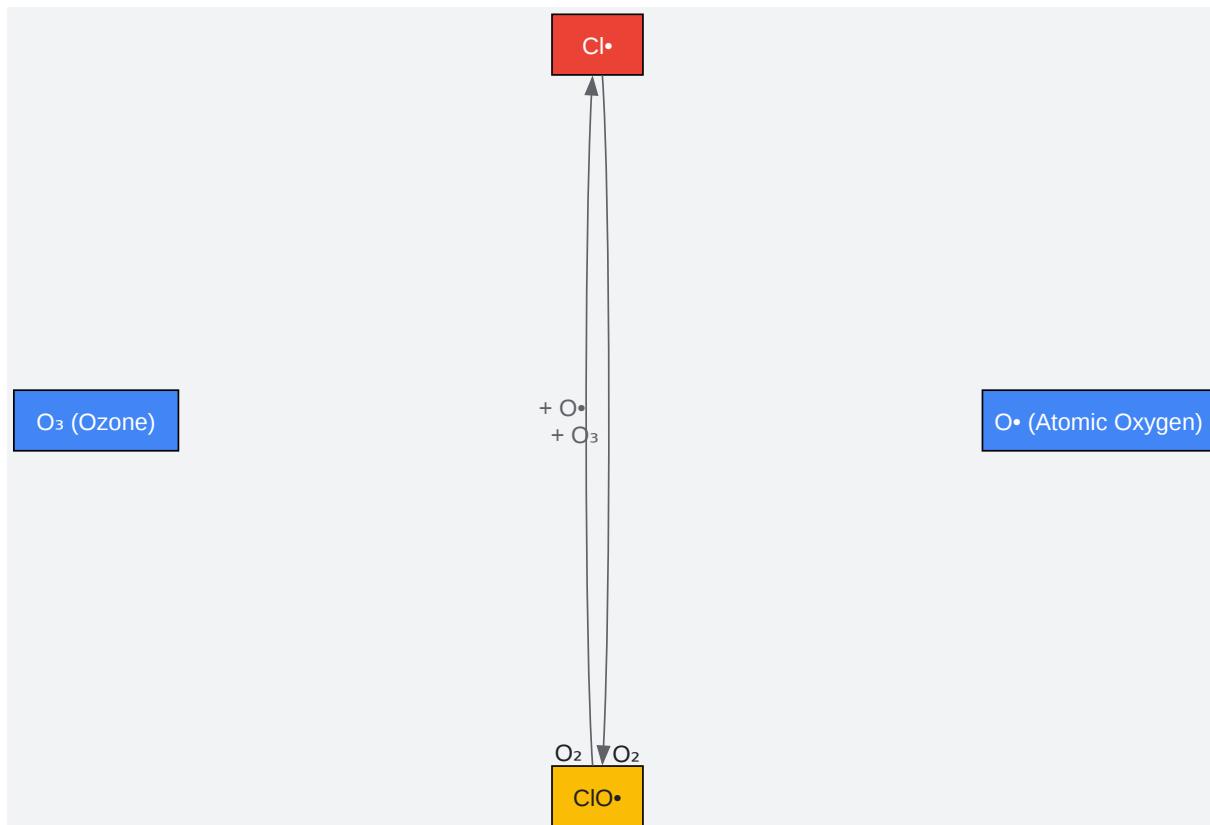
Quantum Yield for Chlorine Atom Formation

The quantum yield is defined as the number of specific events (in this case, the formation of a chlorine atom) that occur per photon absorbed.[9][10] For the photodissociation of chloromethane in the actinic region of the stratosphere ($\lambda > 190$ nm), the quantum yield for the primary C-Cl bond cleavage (Reaction R2) is considered to be unity ($\Phi = 1$).[1] This means that for every photon absorbed by a chloromethane molecule, one chlorine atom is produced.

Wavelength (nm)	Photodissociation Channel	Quantum Yield (Φ)	Reference
193.3	$\text{CH}_3\text{Cl} \rightarrow \cdot\text{CH}_3 + \cdot\text{Cl}$	≈ 1.0	[1]
200-240	$\text{CH}_3\text{Cl} \rightarrow \cdot\text{CH}_3 + \cdot\text{Cl}$	≈ 1.0	[1]
193.3	$\text{CH}_3\text{Cl} \rightarrow \text{CH}_2\text{Cl} + \cdot\text{H}$	$(1.2 \pm 0.6) \times 10^{-2}$	
121.6	$\text{CH}_3\text{Cl} \rightarrow \text{CH}_2\text{Cl} + \cdot\text{H}$	0.53 ± 0.05	

Atmospheric Fate of Photolysis Products

The radicals produced from the photodissociation of chloromethane initiate catalytic cycles that have a profound impact on atmospheric composition.


Chlorine Atom ($\cdot\text{Cl}$) and Catalytic Ozone Destruction

The chlorine atom released from CH_3Cl photolysis is the primary agent of ozone destruction. It initiates a catalytic cycle that can destroy thousands of ozone (O_3) molecules before being sequestered into a reservoir species.[\[5\]](#)

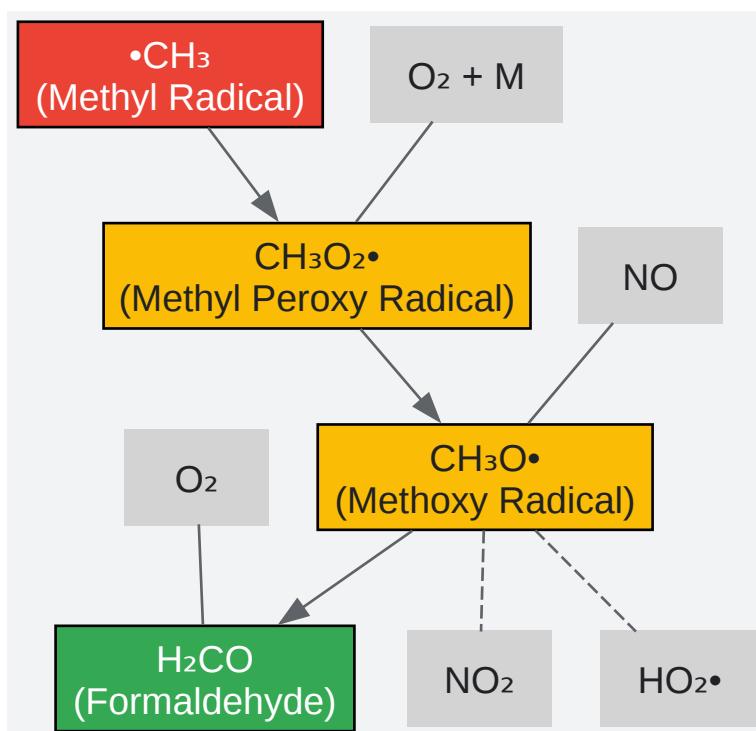
Ozone Depletion Cycle:

- Initiation: $\cdot\text{Cl} + \text{O}_3 \rightarrow \text{ClO}\cdot + \text{O}_2$
- Propagation: $\text{ClO}\cdot + \text{O}\cdot \rightarrow \cdot\text{Cl} + \text{O}_2$ Net Reaction: $\text{O}_3 + \text{O}\cdot \rightarrow 2\text{O}_2$

The chlorine atom acts as a catalyst, being regenerated at the end of the cycle to destroy another ozone molecule.

[Click to download full resolution via product page](#)

Caption: Catalytic ozone destruction cycle initiated by a chlorine atom.


Methyl Radical ($\cdot\text{CH}_3$) Oxidation

The methyl radical is also highly reactive and is quickly oxidized in the atmosphere. It primarily reacts with molecular oxygen (O_2) to form the methyl peroxy radical ($\text{CH}_3\text{O}_2\cdot$).

Methyl Radical Oxidation Pathway:

- $\text{CH}_3\cdot + \text{O}_2 + \text{M} \rightarrow \text{CH}_3\text{O}_2\cdot + \text{M}$ (where M is a third body, like N_2 or O_2)
- $\text{CH}_3\text{O}_2\cdot + \text{NO} \rightarrow \text{CH}_3\text{O}\cdot + \text{NO}_2$
- $\text{CH}_3\text{O}\cdot + \text{O}_2 \rightarrow \text{H}_2\text{CO}$ (Formaldehyde) + $\text{HO}_2\cdot$

This sequence is a source of formaldehyde and the hydroperoxy radical ($\text{HO}_2\cdot$) in the stratosphere.

[Click to download full resolution via product page](#)

Caption: Atmospheric oxidation pathway of the methyl radical.

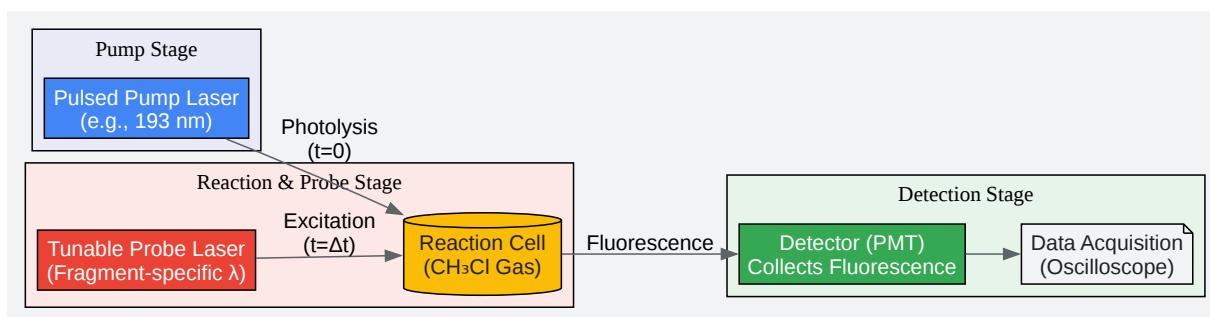
Experimental Protocols

Studying the gas-phase photochemistry of molecules like chloromethane requires specialized laboratory setups to simulate atmospheric conditions and detect transient species.

Measuring Absorption Cross-Sections

A standard method for determining gas-phase absorption cross-sections involves UV-Visible spectrophotometry.[\[2\]](#)

Methodology:


- **Sample Preparation:** A known concentration of pure chloromethane gas is prepared, often diluted in a non-absorbing buffer gas like ultra-pure air or nitrogen, to a total pressure of one atmosphere.
- **Absorption Cell:** The gas mixture is introduced into a long-path absorption cell with quartz windows (which are transparent to UV light).
- **Spectrophotometer:** A dual-beam UV-Visible spectrophotometer is used. One beam passes through the sample cell, and the reference beam passes through an identical cell containing only the buffer gas.
- **Data Acquisition:** The absorbance (A) of the sample is measured over the wavelength range of interest (e.g., 180-260 nm).
- **Calculation:** The absorption cross-section (σ) is calculated using the Beer-Lambert law:
 - $$\sigma(\lambda) = A(\lambda) / (l * c)$$
 - Where:
 - $\sigma(\lambda)$ is the cross-section at wavelength λ ($\text{cm}^2/\text{molecule}$)
 - $A(\lambda)$ is the absorbance at wavelength λ (unitless)
 - l is the path length of the cell (cm)
 - c is the concentration of the absorber ($\text{molecules}/\text{cm}^3$)

Determining Quantum Yields and Reaction Dynamics: Laser Flash Photolysis

Laser Flash Photolysis, often coupled with a detection method like Laser-Induced Fluorescence (LIF), is a powerful "pump-probe" technique used to study fast photochemical reactions and determine product quantum yields.[\[7\]](#)

Methodology:

- Pump Pulse: A high-energy pulsed laser (the "pump" laser, e.g., an excimer laser at 193 nm) is fired into a reaction cell containing a low-pressure sample of chloromethane. This pulse initiates the photodissociation.
- Probe Pulse: After a precisely controlled, short time delay (nanoseconds to microseconds), a second, tunable laser (the "probe" laser) is fired through the same region. The wavelength of this laser is tuned to an electronic transition of a specific photofragment (e.g., the $\cdot\text{Cl}$ atom).
- Detection (LIF): The photofragment absorbs the probe laser light and is excited to a higher energy state. It then rapidly relaxes, emitting light (fluorescence) at a characteristic wavelength. This fluorescence is collected by a detector, such as a photomultiplier tube.
- Quantum Yield Measurement: The intensity of the fluorescence signal is proportional to the concentration of the photofragment. To determine the absolute quantum yield, the experiment is calibrated by photolyzing a reference compound (e.g., HCl) with a well-known quantum yield for producing the same fragment under identical conditions.^[1]
- Dynamics: By analyzing the shape of the LIF spectral line (Doppler profile), information about the velocity and translational energy of the fragments can be obtained, providing insight into the dissociation dynamics.

[Click to download full resolution via product page](#)

Caption: Workflow for a Laser Flash Photolysis experiment.

Conclusion

The photochemistry of chloromethane is a cornerstone of understanding natural ozone regulation. Its tropospheric degradation via reaction with $\cdot\text{OH}$ radicals moderates its flux to the stratosphere, where its photodissociation by UV light provides a significant source of ozone-depleting chlorine. The primary photochemical event is the clean scission of the C-Cl bond with a quantum yield of unity, a process that has been thoroughly characterized through sophisticated experimental techniques. A comprehensive understanding of these fundamental processes, supported by precise quantitative data, is essential for accurately modeling atmospheric composition and predicting the future evolution of the stratospheric ozone layer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uni-heidelberg.de [uni-heidelberg.de]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 4. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
- To cite this document: BenchChem. [The Atmospheric Photochemistry of Chloromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12645751#photochemistry-of-chloromethane-in-atmospheric-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com